11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide

Description

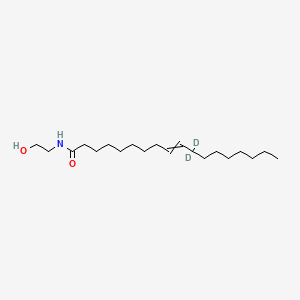

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is a deuterated derivative of oleoylethanolamine (OEA), a bioactive lipid mediator. Structurally, it features a cis-unsaturated octadec-9-enamide backbone with a 2-hydroxyethyl group attached to the amide nitrogen and deuterium atoms at the 11th carbon position.

Properties

IUPAC Name |

11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/i8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-MGVXTIMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide involves several steps. One common method includes the deuteration of oleic acid followed by its conversion to the corresponding amide. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can occur at the hydroxyl or amide groups, leading to the formation of various derivatives.

Scientific Research Applications

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its stable deuterium atoms.

Biology: Investigated for its role in lipid metabolism and energy regulation.

Medicine: Explored for potential therapeutic applications in treating metabolic disorders and obesity.

Industry: Utilized in the development of drug delivery systems and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α), regulating lipid metabolism and energy homeostasis. Additionally, it inhibits ceramidase, affecting the sphingolipid signaling pathway .

Comparison with Similar Compounds

Oleoylethanolamine (OEA)

Structure: (Z)-N-(2-hydroxyethyl)octadec-9-enamide (C₂₀H₃₉NO₂; MW 325.53) . Key Differences:

- Lacks deuterium substitution.

- Pharmacological Role : OEA is a well-characterized agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), modulating lipid metabolism, appetite suppression, and cognitive processes .

- Metabolism : Rapidly hydrolyzed by fatty acid amide hydrolase (FAAH), limiting its therapeutic utility .

Preliminary studies on deuterated lipids suggest up to 30% slower metabolic clearance in vitro .

Oleic Diethanolamide (N,N-Bis(2-hydroxyethyl)octadec-9-enamide)

Structure: (9Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide (C₂₂H₄₃NO₃; MW 369.59) . Key Differences:

- Two hydroxyethyl groups vs. one in the deuterated compound.

- Applications: Primarily a nonionic surfactant in industrial cleaners and personal care products due to its amphiphilic properties .

Physicochemical Properties :

(Z)-N-(1,3-Dihydroxyoctadecan-2-yl)octadec-9-enamide

Structure: C₃₆H₆₉NO₃ (MW 563.95) . Key Differences:

- A dihydroxyoctadecan moiety replaces the hydroxyethyl group.

- Applications : Investigated for antimicrobial activity, likely due to its elongated hydrophobic chain and polar hydroxyl groups .

Stability : The dihydroxy structure may increase hydrogen bonding capacity, altering membrane permeability compared to the deuterated compound.

N-Arachidonoylglycine and Palmitoylethanolamide

Structural Analogs :

- N-Arachidonoylglycine: Features a glycine moiety instead of hydroxyethyl (C₂₂H₃₇NO₃; MW 387.54). Acts as an endogenous modulator of calcium channels .

- Palmitoylethanolamide: Saturated 16-carbon chain (C₁₆H₃₃NO₂; MW 271.44). Known for anti-inflammatory effects via PPAR-α and TRPV1 pathways .

Comparison: The deuterated compound’s unsaturated 18-carbon chain and hydroxyethyl group position it closer to OEA in function, while palmitoylethanolamide’s shorter chain reduces membrane fluidity interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW | Substituents | logP | Key Applications |

|---|---|---|---|---|---|

| 11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | C₂₀H₃₇D₂NO₂ | 327.54 | 11,11-Dideuterio, hydroxyethyl | ~4.6* | Metabolic studies, Drug development |

| Oleoylethanolamine (OEA) | C₂₀H₃₉NO₂ | 325.53 | Hydroxyethyl | 4.5 | Lipid metabolism, PPAR-α activation |

| Oleic Diethanolamide | C₂₂H₄₃NO₃ | 369.59 | Bis(hydroxyethyl) | 5.73 | Surfactants, Emulsifiers |

| (Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide | C₃₆H₆₉NO₃ | 563.95 | Dihydroxyoctadecan | ~7.2* | Antimicrobial research |

*Estimated based on structural analogs.

Table 2: Pharmacokinetic and Functional Properties

| Compound | Metabolic Stability | Biological Targets | Half-Life (Estimated) |

|---|---|---|---|

| This compound | High (deuterium effect) | PPAR-α, FAAH | ~8–12 h* |

| OEA | Low | PPAR-α, FAAH | 1–2 h |

| Oleic Diethanolamide | Moderate | Non-biological (surfactant) | N/A |

*Based on deuterated lipid analogs .

Biological Activity

Overview

11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide is a deuterated analog of oleoylethanolamide, a lipid mediator involved in energy homeostasis and food intake regulation. This compound has garnered attention in scientific research due to its unique properties and potential therapeutic applications, particularly in the fields of metabolism and obesity treatment.

- Molecular Formula : C22H44N2O2

- Molecular Weight : 368.606 g/mol

- CAS Number : 1245477-09-1

- Structure : The compound features a long hydrocarbon chain with a deuterium substitution at the 11th carbon position, enhancing its stability and making it suitable for various biological studies.

The biological activity of this compound is primarily linked to its role in lipid metabolism and energy regulation. It functions by:

- Modulating Endocannabinoid Systems : The compound interacts with cannabinoid receptors, influencing appetite and energy balance.

- Regulating Food Intake : Research indicates that it may help reduce food consumption by promoting satiety signals in the brain.

- Influencing Lipid Metabolism : It plays a role in the metabolism of fatty acids and lipids, which is crucial for maintaining energy homeostasis.

Lipid Metabolism

Studies have shown that this compound can significantly influence lipid metabolism. It has been investigated for its potential to enhance lipid oxidation and reduce fat accumulation in adipose tissues.

| Study | Findings |

|---|---|

| Demonstrated that the compound enhances fatty acid oxidation in skeletal muscle cells. | |

| Showed reduced triglyceride levels in animal models treated with the compound. |

Therapeutic Applications

The compound is being explored for its therapeutic potential in treating metabolic disorders, particularly obesity:

- Obesity Treatment : Animal studies indicate that it may effectively reduce body weight and improve metabolic profiles.

- Diabetes Management : Preliminary research suggests it could improve insulin sensitivity.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- A study involving obese mice showed that administration of the compound led to a significant decrease in body weight and fat mass compared to control groups.

- Another investigation reported improvements in glucose tolerance tests following treatment with this compound, indicating potential benefits for diabetic conditions.

Future Directions

Research on this compound is ongoing, with several areas identified for future exploration:

- Mechanistic Studies : Further investigations are needed to fully understand its interaction with cannabinoid receptors and other molecular targets.

- Clinical Trials : More extensive clinical trials are required to validate its efficacy and safety in humans.

- Combination Therapies : Exploring its use in combination with other anti-obesity agents could enhance therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.